REACTION_CXSMILES
|
[C:1]([C:5]([C:8]([C:11]([O:14][CH2:15][C:16]([C:19](F)=[O:20])([F:18])[F:17])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2].S(=O)(=O)(O)[OH:23]>>[C:1]([C:5]([C:8]([C:11]([O:14][CH2:15][C:16]([C:19]([OH:23])=[O:20])([F:17])[F:18])([F:13])[F:12])([F:9])[F:10])([F:6])[F:7])([F:3])([F:2])[F:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)C(F)(F)OCC(F)(F)C(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The product was washed several times with dilute sulfuric acid
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)C(F)(F)OCC(F)(F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |